Product packaging for ACV Tripeptide(Cat. No.:CAS No. 32467-88-2)

ACV Tripeptide

Cat. No.: B1665464
CAS No.: 32467-88-2
M. Wt: 363.43 g/mol
InChI Key: BYEIJZFKOAXBBV-ATZCPNFKSA-N
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Description

Significance of ACV Tripeptide as a Precursor in Secondary Metabolism

The formation of the this compound represents the first committed and irreversible step in the biosynthetic pathways of all naturally occurring penicillins and cephalosporins in both fungi and bacteria. acs.orgkegg.jpup.edu.mx These antibiotics, produced by microorganisms such as Penicillium chrysogenum and Acremonium chrysogenum, are synthesized from the primary metabolic amino acids L-α-aminoadipic acid, L-cysteine, and L-valine. kegg.jpmedchemexpress.comresearchgate.net The condensation of these three amino acids into the linear tripeptide ACV serves as the connecting point between primary and secondary metabolism. tandfonline.com

Overview of Non-Ribosomal Peptide Synthesis (NRPS) Pathway Context

Unlike the vast majority of peptides in a cell, which are synthesized by the ribosome using an mRNA template, the this compound is assembled by a mechanism known as non-ribosomal peptide synthesis (NRPS). nih.govwikipedia.org This process is carried out by large, multifunctional enzymes called non-ribosomal peptide synthetases (NRPSs). rug.nlwikipedia.org These enzymatic assembly lines are responsible for producing a wide array of bioactive peptides, including many antibiotics, immunosuppressants, and toxins. rug.nlnih.gov

The enzyme responsible for ACV synthesis, ACV synthetase (ACVS), is a classic example of a linear, Type A NRPS. nih.gov NRPSs are organized in a modular fashion, where each module is responsible for the recognition, activation, and incorporation of a single amino acid into the growing peptide chain. nih.govnih.gov The order of the modules on the synthetase dictates the final sequence of the peptide. nih.gov

A minimal NRPS module is comprised of three core domains:

Adenylation (A) domain: This domain selects a specific amino acid and activates it by converting it to an aminoacyl-adenylate at the expense of ATP. nih.govnih.gov

Thiolation (T) domain (or Peptidyl Carrier Protein, PCP): The activated amino acid is then covalently tethered as a thioester to a 4'-phosphopantetheine (B1211885) (Ppant) prosthetic group attached to the T domain. nih.govnih.gov

Condensation (C) domain: This domain catalyzes the formation of the peptide bond between the aminoacyl-thioester of its own module and the growing peptide chain tethered to the T domain of the preceding module. nih.govnih.gov

ACV synthetase is a single, large polypeptide (around 400-450 kDa) that contains three modules, one for each of its constituent amino acids: L-α-aminoadipic acid, L-cysteine, and L-valine. researchgate.netnih.govrsc.org In addition to the core domains, the final module of ACVS contains two additional domains:

Epimerization (E) domain: This domain is responsible for converting the L-valine residue to its D-valine isomer after it has been incorporated into the tripeptide. nih.govnih.gov The presence of D-amino acids is a common feature of non-ribosomally synthesized peptides. acs.org

Thioesterase (TE) domain: Located at the C-terminus, this domain catalyzes the release of the completed this compound from the enzyme, typically through hydrolysis. nih.govnih.gov

The entire process, from the activation of the initial L-α-aminoadipic acid to the release of the final δ-(L-α-aminoadipyl)-L-cysteinyl-D-valine tripeptide, occurs with all intermediates remaining covalently bound to the enzyme as thioesters, a process often referred to as the "thiotemplate" mechanism. acs.orgnih.gov

Historical Context of this compound Discovery and Early Research

The journey to understanding ACV's role began with early studies on penicillin biosynthesis. The tripeptide δ-(L-α-aminoadipyl)-L-cysteinyl-D-valine was first identified in the mycelium of Penicillium chrysogenum by Arnstein and Morris in 1960. researchgate.netnih.gov Subsequently, Abraham and coworkers also found the peptide in Acremonium chrysogenum (then known as Cephalosporium acremonium). nih.govacs.org These discoveries provided the first crucial evidence for a peptide precursor in β-lactam antibiotic formation.

Early research using cell-free extracts demonstrated that the synthesis of ACV was dependent on ATP and magnesium ions. acs.org It was also shown that the synthesis was not inhibited by compounds like cycloheximide, which block ribosomal protein synthesis, providing strong evidence that a non-ribosomal mechanism was involved. tandfonline.comacs.org

Initially, it was assumed, by analogy to glutathione (B108866) synthesis, that two separate enzymes might be responsible for creating the two peptide bonds in ACV. acs.orgacs.org However, in a landmark study in 1989, a single, very large, multifunctional enzyme, ACV synthetase, was isolated from Aspergillus nidulans. acs.org This pivotal discovery confirmed that all the catalytic steps—amino acid activation, peptide bond formation, and epimerization—were carried out by a single polypeptide chain. acs.orgtandfonline.com This finding was a significant milestone, establishing ACVS as a model system for studying NRPS mechanisms due to its relative simplicity in synthesizing only a tripeptide. acs.orgacs.org Subsequent research led to the purification and characterization of ACVS from other β-lactam producers and the cloning of the gene that encodes it, the acvA (or pcbAB) gene. acs.orgmedchemexpress.comnih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H25N3O6S B1665464 ACV Tripeptide CAS No. 32467-88-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2S)-2-amino-6-[[(2R)-1-[[(1R)-1-carboxy-2-methylpropyl]amino]-1-oxo-3-sulfanylpropan-2-yl]amino]-6-oxohexanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H25N3O6S/c1-7(2)11(14(22)23)17-12(19)9(6-24)16-10(18)5-3-4-8(15)13(20)21/h7-9,11,24H,3-6,15H2,1-2H3,(H,16,18)(H,17,19)(H,20,21)(H,22,23)/t8-,9-,11+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYEIJZFKOAXBBV-ATZCPNFKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)O)NC(=O)C(CS)NC(=O)CCCC(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@H](C(=O)O)NC(=O)[C@H](CS)NC(=O)CCC[C@@H](C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H25N3O6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20332274
Record name AADCV
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20332274
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

363.43 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

32467-88-2
Record name Acv tripeptide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032467882
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name ACV tripeptide
Source DrugBank
URL https://www.drugbank.ca/drugs/DB02025
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name AADCV
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20332274
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ACV TRIPEPTIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O3VOU3H9VS
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Enzymatic Catalysis of Acv Tripeptide Biosynthesis

δ-(L-α-aminoadipyl)-L-cysteinyl-D-valine Synthetase (ACVS): A Multifunctional Non-Ribosomal Peptide Synthetase (NRPS)

The formation of the ACV tripeptide is catalyzed by δ-(L-α-aminoadipyl)-L-cysteinyl-D-valine synthetase (ACVS), a giant, multifunctional enzyme belonging to the non-ribosomal peptide synthetase (NRPS) family. nih.govnih.gov These enzymes are modular assembly lines that synthesize small peptides without the use of an mRNA template. nih.gov ACVS has been identified and studied in various β-lactam-producing microorganisms, including fungi like Penicillium chrysogenum and Aspergillus nidulans, and bacteria such as Nocardia lactamdurans and Streptomyces clavuligerus. nih.govresearchgate.net The enzyme itself is a large polypeptide, with a molecular weight ranging from approximately 220 to over 400 kDa. nih.govresearchgate.net

ACVS exhibits a trimodular structure, with each module responsible for the recognition, activation, and incorporation of one of the three amino acid substrates. nih.govresearchgate.net The canonical domain arrangement within ACVS follows a conserved order across different species: A-T-C-A-T-C-A-T-E-Te. researchgate.net This architecture consists of three modules, with each module containing a set of catalytic domains that perform specific functions in the step-by-step assembly of the tripeptide. researchgate.net

ModuleActivated Amino AcidDomain Composition
Module 1 L-α-aminoadipic acidAdenylation (A), Thiolation (T), Condensation (C)
Module 2 L-cysteineAdenylation (A), Thiolation (T), Condensation (C)
Module 3 L-valineAdenylation (A), Thiolation (T), Epimerization (E), Thioesterase (Te)

A noteworthy feature of the first module is the presence of a conserved N-terminal domain, sometimes referred to as C, which is structurally related to condensation domains but lacks the canonical active site motif. nih.gov Deletion of this C domain has been shown to abolish the synthesis of the this compound, indicating its importance for the catalytic activity of the first module, specifically in the activation of L-α-aminoadipic acid. nih.gov

The adenylation (A) domains are the gatekeepers of non-ribosomal peptide synthesis, responsible for substrate recognition and activation. nih.govmdpi.com Each of the three modules in ACVS contains an A domain that specifically selects its cognate amino acid substrate. researchgate.net The A domain catalyzes a two-step reaction: first, it activates the carboxyl group of the amino acid using ATP to form an aminoacyl-adenylate (aminoacyl-AMP) intermediate, with the release of inorganic pyrophosphate (PPi). nih.govmdpi.com

The A domain of the first module of ACVS is unique as it is the only known NRPS domain to recognize and activate L-α-aminoadipic acid. nih.govresearchgate.net Furthermore, it activates the δ-carboxyl group of L-α-aminoadipic acid, leading to the formation of an unusual peptide bond with the α-amino group of L-cysteine. nih.govnih.gov The A domains in the second and third modules activate L-cysteine and L-valine, respectively. researchgate.net While the first module's A domain is highly specific for its substrate, the A domains for L-cysteine and L-valine have been shown to be more permissive, accepting some alternative substrates. nih.gov

Following activation by the A domain, the aminoacyl-AMP intermediate is transferred to the thiolation (T) domain, also known as a peptidyl carrier protein (PCP). nih.govnih.gov The T domain is a small, acidic protein that is post-translationally modified with a 4'-phosphopantetheine (B1211885) (Ppant) prosthetic group derived from coenzyme A. nih.govnih.gov This modification is crucial for the function of the T domain, as the terminal thiol group of the Ppant arm covalently binds the activated amino acid as a thioester. nih.govnih.gov

The flexible Ppant arm then shuttles the tethered substrate between the different catalytic domains within the module and to the subsequent module for peptide bond formation. nih.gov Each of the three modules of ACVS contains a T domain to carry its respective amino acid. researchgate.net

The condensation (C) domains are responsible for catalyzing the formation of peptide bonds between the amino acids tethered to adjacent T domains. nih.govnih.gov The C domain facilitates a nucleophilic attack by the α-amino group of the downstream (acceptor) amino acid on the thioester carbonyl of the upstream (donor) amino acid. nih.gov This results in the formation of a new peptide bond and the transfer of the growing peptide chain to the T domain of the downstream module. nih.gov

ACVS contains two C domains. researchgate.net The first C domain, located in module 1, catalyzes the formation of the dipeptide δ-(L-α-aminoadipyl)-L-cysteine. The second C domain, in module 2, links this dipeptide to the activated L-valine on the third module, forming the full-length tripeptide. researchgate.net C domains possess a conserved catalytic motif, typically HHxxxDG, which is essential for their function. nih.gov

A distinctive feature of ACV biosynthesis is the conversion of the L-valine residue to its D-enantiomer. google.comnih.gov This stereochemical modification is carried out by an epimerization (E) domain located in the third module of ACVS. nih.govresearchgate.net The E domain acts on the L-valine residue after it has been incorporated into the tripeptide and is still tethered to the T domain of the third module. researchgate.net

The mechanism of epimerization is thought to involve the abstraction of the α-proton from the C-2 carbon of the valine residue, followed by its re-addition on the opposite face, leading to the inversion of the stereocenter. researchgate.netnih.gov This process is reversible, and the E domain establishes an equilibrium between the L- and D-forms of the valine residue within the enzyme-bound tripeptide. nih.gov

The final step in the synthesis of the this compound is its release from the NRPS assembly line. nih.gov This is catalyzed by a thioesterase (Te) domain located at the C-terminus of the third module of ACVS. nih.govresearchgate.net The Te domain cleaves the thioester bond linking the completed tripeptide to the T domain of the third module. researchgate.netresearchgate.net

In the case of ACVS, the Te domain functions as a hydrolase, using a water molecule to hydrolyze the thioester linkage and release the linear LLD-ACV tripeptide. nih.gov The Te domain in ACVS contains a conserved GxSxG motif, which is characteristic of thioesterases and is crucial for its catalytic activity. researchgate.net It has also been suggested that the Te domain may play a role in quality control, ensuring that only the correctly formed tripeptide is released. researchgate.net

Structural Organization and Modular Architecture of ACVS

Newly Identified Domains and Their Putative Roles (e.g., N-terminal C domain)*

Recent bioinformatic analysis of ACVS enzymes from the fungus Penicillium rubens and the bacterium Nocardia lactamdurans has identified a previously unrecognized domain at the N-terminus of the first module. nih.gov This domain, designated the C* domain, shows structural relation to condensation (C) domains but is significantly smaller, approximately half the size, and lacks the typical active site motifs required for catalysis. nih.gov

Domain/RegionOrganism(s)Size (approx.)Putative FunctionKey Findings
C* Domain Penicillium rubens, Nocardia lactamdurans230-300 amino acidsEssential for the functionality of the first module; precise role is elusive.Structurally related to Condensation domains but lacks key catalytic motifs. nih.gov Deletion prevents L-α-aminoadipic acid activation and ACV synthesis. nih.gov
ADA Domain Fungal reductases (e.g., P. chrysogenum Lys2)Not specifiedCritical for adenylation activity.Found in other enzymes that activate L-α-aminoadipic acid. nih.gov

Catalytic Mechanism of this compound Formation

The formation of the this compound is a highly orchestrated process that occurs on the multienzyme template of ACVS. It follows an assembly-line logic characteristic of non-ribosomal peptide synthesis, involving several distinct catalytic steps executed by specialized domains within each module. nih.gov

The first step in the synthesis is the specific recognition and activation of each of the three constituent amino acids (L-α-aminoadipic acid, L-cysteine, and L-valine) by its corresponding adenylation (A) domain within one of the three modules. nih.govrug.nl This activation reaction is ATP-dependent. youtube.com The A-domain catalyzes the condensation of the amino acid with an ATP molecule to form a high-energy aminoacyl-adenylate (also known as aminoacyl-AMP), a mixed anhydride (B1165640) intermediate. nih.govyoutube.com This reaction releases pyrophosphate. youtube.com The activated aminoacyl-adenylate remains tightly bound to the active site of the A-domain, priming it for the next step in the synthetic cycle. nih.govyoutube.com Notably, the A-domain of the first module is highly specific for L-α-aminoadipic acid and activates it at its δ-carboxyl group, which is an unusual feature leading to a non-canonical peptide bond. nih.gov

Following activation, the aminoacyl group from the aminoacyl-adenylate intermediate is transferred to a 4'-phosphopantetheine (PPant) prosthetic group. nih.govresearchgate.netnih.gov This PPant cofactor is covalently attached to a conserved serine residue of the thiolation (T) domain, also known as a peptidyl carrier protein (PCP), within the same module. rug.nlwikipedia.orgnih.gov The transfer involves the attack of the PPant thiol group on the carboxylate carbon of the aminoacyl-adenylate, displacing AMP and forming a high-energy thioester bond. nih.govwikipedia.org The long, flexible PPant arm, approximately 2 nm in length, then shuttles the covalently bound substrate between the different catalytic domains of the enzyme. wikipedia.orgnih.gov This process increases the effective molarity of the intermediates and facilitates the assembly-line process. wikipedia.org

Peptide bond formation is catalyzed by the condensation (C) domains, which are present in the second and third modules of ACVS. nih.govnih.gov The process occurs sequentially. First, the C-domain of the second module facilitates a condensation reaction between the L-α-aminoadipate, which is tethered to the T-domain of the first module, and the L-cysteine, tethered to the T-domain of the second module. This forms the dipeptide L-α-aminoadipyl-L-cysteine, which remains linked via a thioester bond to the T-domain of the second module.

The elongated dipeptide is then transferred to the third module. Here, the C-domain catalyzes a second peptide bond formation between the C-terminus of the cysteine residue and the amino group of L-valine, which is thioesterified to the T-domain of the third module. nih.gov This results in the enzyme-bound tripeptide, δ-(L-α-aminoadipyl)-L-cysteinyl-L-valine (LLL-ACV). researchgate.net Research involving cysteine analogues suggests a revised mechanism where the cysteinyl-valine dipeptide bond may form prior to condensation with L-α-aminoadipate. nih.gov

A crucial modification occurs in the final module of the ACVS. nih.gov This module contains a specialized epimerization (E) domain responsible for the stereochemical inversion of the C-terminal valine residue. nih.govresearchgate.net While the tripeptide is still covalently attached to the T-domain of the third module, the E-domain converts the L-valine residue into its D-valine diastereomer. nih.govresearchgate.net This catalytic activity ensures the final product has the correct LLD configuration required for subsequent biological activity. nih.gov Mutagenesis studies have identified specific conserved motifs, such as EGHGRE, within the E-domain that are essential for this epimerization function. researchgate.net

The final step of the biosynthetic process is the release of the completed δ-(L-α-aminoadipyl)-L-cysteinyl-D-valine tripeptide from the enzyme. nih.gov This is accomplished by a thioesterase (TE) domain located at the C-terminus of the ACVS. nih.govresearchgate.net This TE domain hydrolyzes the thioester bond linking the tripeptide to the PPant arm of the third module. researchgate.net The TE domain also appears to function as a quality control mechanism, selectively releasing only the tripeptide with the correct LLD-stereochemistry. nih.govresearchgate.net A conserved GWSFG motif within the TE domain has been shown to be important for this release activity. researchgate.net

Table of Catalytic Events in ACV Biosynthesis

Step Domain(s) Involved Substrates / Intermediates Product
1. Activation Adenylation (A) L-amino acid, ATP Aminoacyl-adenylate, Pyrophosphate
2. Thioesterification Thiolation (T), PPant Arm Aminoacyl-adenylate Thioester-linked amino acid, AMP
3. Condensation Condensation (C) Two thioester-linked amino acids/peptides Elongated thioester-linked peptide
4. Epimerization Epimerization (E) Thioester-linked LLL-ACV Thioester-linked LLD-ACV

| 5. Release | Thioesterase (TE) | Thioester-linked LLD-ACV | Free LLD-ACV tripeptide |

Non-canonical Peptide Bond Formation (δ-carboxyl of L-α-aminoadipic acid)

The biosynthesis of the δ-(L-α-aminoadipoyl)-L-cysteinyl-D-valine (ACV) tripeptide is initiated by the ACV synthetase (ACVS), a large, multimodular nonribosomal peptide synthetase (NRPS). researchgate.netnih.gov A key feature of this process is the formation of an unusual peptide bond. researchgate.netnih.gov Unlike canonical peptide synthesis where the α-carboxyl group of an amino acid forms a bond with the α-amino group of the next, the synthesis of ACV involves a non-canonical linkage. nih.gov

The first module of ACVS specifically recognizes and activates L-α-aminoadipic acid (L-α-Aaa). researchgate.netnih.gov The activation occurs at the δ-carboxyl group of L-α-Aaa, not the α-carboxyl group. nih.gov This activated intermediate is then coupled to the α-amino group of the second amino acid, L-cysteine. researchgate.netnih.gov This formation of a peptide bond using the side-chain carboxyl group is a distinctive feature of ACVS and is critical for the subsequent formation of the β-lactam ring in penicillin and cephalosporin (B10832234) antibiotics. nih.gov The adenylation domain of the first ACVS module is the only NRPS domain currently known to activate and utilize L-α-Aaa in this non-canonical manner. nih.gov

Substrate Specificity and Enzyme Promiscuity of ACVS

ACV synthetase, like many NRPS enzymes, exhibits a fascinating duality of substrate specificity and promiscuity across its different modules. researchgate.netrug.nl This means that while certain parts of the enzyme are highly selective for their designated substrate, other parts can accept a variety of similar molecules. researchgate.netrug.nl This characteristic is central to the enzyme's function and has significant implications for biotechnology. nih.gov The ability of an enzyme to act on multiple substrates is known as substrate ambiguity or promiscuity and is a key factor in the evolution of new enzyme functions. nih.govnih.gov

Specificity of the L-α-aminoadipic Acid Activating Module

The first module of ACVS, responsible for binding and activating L-α-aminoadipic acid, demonstrates very high substrate specificity. researchgate.netrug.nl It is the only known NRPS unit capable of recognizing and activating L-α-Aaa. researchgate.netnih.gov This module is generally considered a highly selective gatekeeper, showing very limited ability to activate structural analogs of its native substrate, and even then, only with low yields. researchgate.net This strict specificity is likely linked to the unusual non-canonical peptide bond it forms. rug.nl Research has shown that while some analogs like L-carboxymethylcysteine and L-glutamic acid can be incorporated, the efficiency is significantly lower than with the natural substrate. google.com

Promiscuity of Cysteine and Valine Modules

In contrast to the stringent first module, the subsequent modules that activate L-cysteine and L-valine are considerably more promiscuous. rug.nl The third module, which incorporates valine, has been shown to accept other amino acids. For example, L-valine can be successfully replaced by L-allo-isoleucine or L-α-aminobutyric acid to form tripeptide analogs. google.com However, this promiscuity has its limits; the module does not incorporate glycine (B1666218) or D-valine in place of L-valine. google.com This flexibility in the later stages of the synthesis pathway highlights the modular nature of NRPS enzymes.

Table 1: ACVS Substrate Analog Flexibility This interactive table summarizes the observed activities upon single amino acid replacements in ACV synthesis, based on research findings.

Module Substrate Replacement Amino Acid Tripeptide Formation Observed
L-α-aminoadipic acid L-carboxymethylcysteine Yes
L-α-aminoadipic acid L-glutamic acid Yes
L-valine L-allo-isoleucine Yes
L-valine L-α-aminobutyric acid Yes
L-valine Glycine No
L-valine D-valine No

Data sourced from patent information regarding ACV-synthetase activity. google.com

Implications for Engineered Biocatalysis

The substrate promiscuity of enzymes is a highly desirable trait for engineered biocatalysis and synthetic biology. nih.govwashington.edu The modular nature of ACVS and the varied specificity of its domains present opportunities for protein engineering. nih.gov By understanding the molecular basis for the promiscuity in the cysteine and valine modules, scientists can potentially modify these domains to accept novel, non-native substrates. nih.govbiorxiv.org This could lead to the creation of new peptide backbones and, consequently, novel bioactive compounds with potentially new therapeutic properties. nih.gov The ability to use promiscuous enzymes as starting points for in vitro evolution strategies can accelerate the development of biocatalysts with tailored specificities for industrial or pharmaceutical applications. washington.edu

Energy Requirements and ATP Hydrolysis in this compound Synthesis

The nonribosomal synthesis of the this compound is an energy-intensive process that relies on the hydrolysis of adenosine (B11128) triphosphate (ATP). nih.govacs.org The synthesis of the tripeptide involves three primary steps: the activation of each of the three precursor amino acids (L-α-aminoadipic acid, L-cysteine, and L-valine). nih.gov

Under optimal reaction conditions, the formation of one molecule of the this compound requires the consumption of three molecules of ATP. nih.govacs.org Each molecule of ATP is hydrolyzed to adenosine monophosphate (AMP) and pyrophosphate to activate the carboxyl group of one of the amino acids, forming an aminoacyl-adenylate intermediate. rug.nl This energy is used to form the high-energy thioester bond when the activated amino acid is transferred to the enzyme's phosphopantetheine arm. nih.gov The third ATP molecule is specifically used for the activation of L-valine, which is necessary to maintain the valyl-thioester stage required for the subsequent epimerization of L-valine to D-valine. nih.govacs.org

However, the energy consumption is highly dependent on the reaction conditions. nih.govacs.org Under unfavorable or suboptimal conditions, the stoichiometry can be much higher, with reports of more than 20 moles of ATP being consumed for every mole of tripeptide formed. nih.govacs.org This increased energy usage is attributed to the hydrolytic loss of the activated amino acid intermediates from the enzyme complex before peptide bond formation can occur. nih.govacs.org

Table 2: ATP Consumption in this compound Synthesis This interactive table details the energy requirements for this compound formation under different reaction conditions.

Reaction Condition Moles of ATP consumed per mole of Tripeptide
Optimal 3
Unfavorable >20

Data sourced from studies on the energy requirements of ACV synthetase. nih.govacs.org

Genetic Basis and Regulation of Acv Tripeptide Biosynthesis

Genes Encoding ACV Synthetase: pcbAB and acvA

The synthesis of the ACV tripeptide is catalyzed by ACV synthetase, a large non-ribosomal peptide synthetase (NRPS). nih.govwikipedia.orgnih.gov This enzyme is encoded by a single, large gene—approximately 11 kb in size—referred to as pcbAB in Penicillium chrysogenum or acvA in Aspergillus nidulans. nih.govnih.gov This gene is responsible for the condensation of the three precursor amino acids: L-α-aminoadipic acid, L-cysteine, and L-valine. nih.govnih.gov

The pcbAB/acvA gene is part of a conserved gene cluster in β-lactam-producing fungi. nih.govresearchgate.net This cluster also contains the genes pcbC (also known as ipnA), which encodes isopenicillin N synthase (the second enzyme in the pathway), and penDE (or aat), which encodes isopenicillin N acyltransferase (the final enzyme in penicillin synthesis). nih.govnih.gov A notable feature of this gene cluster is the arrangement of pcbAB and pcbC. These two genes are located adjacent to each other and are transcribed in opposite directions from a shared, bidirectional promoter region that is typically around 1-1.2 kb in length. nih.govnih.gov This arrangement suggests a coordinated regulation of the first two steps of penicillin biosynthesis.

Table 1: Key Genes in this compound and Penicillin Biosynthesis
Gene Name(s)Encoded EnzymeFunctionOrganism(s) of Study
pcbAB, acvAδ-(L-α-aminoadipyl)-L-cysteinyl-D-valine Synthetase (ACVS)Synthesizes the this compound from amino acid precursors. nih.govnih.govPenicillium chrysogenum, Aspergillus nidulans, Acremonium chrysogenum nih.govnih.gov
pcbC, ipnAIsopenicillin N Synthase (IPNS)Cyclizes the this compound to form isopenicillin N. nih.govnih.govP. chrysogenum, A. nidulans
penDE, aatIsopenicillin N AcyltransferaseCatalyzes the final step in penicillin G biosynthesis. nih.govnih.govP. chrysogenum, A. nidulans

Transcriptional Regulation of this compound Genes

The expression of the pcbAB/acvA gene is tightly controlled at the transcriptional level by a sophisticated network of regulatory proteins and environmental signals. This ensures that the energetically expensive process of antibiotic production is carried out under optimal conditions.

Role of Specific Transcription Factors (e.g., rfx1, PTA1)

Several transcription factors have been identified that directly bind to the promoter region of the penicillin biosynthesis genes and modulate their expression.

PcRFX1 : In P. chrysogenum, a key regulator is PcRFX1, a member of the RFX (Regulatory Factor X) family of winged-helix transcription factors. nih.govresearchgate.net This protein controls the expression of the entire penicillin gene cluster (pcbAB, pcbC, and penDE) by binding to specific DNA sequences within their promoter regions. nih.govresearchgate.net Studies involving the knockdown of the Pcrfx1 gene have shown a significant decrease in the transcription of all three genes, leading to reduced penicillin production. nih.gov This indicates that PcRFX1 is a crucial positive regulator of the pathway.

PTA1 : Another important protein is the Penicillin Transcriptional Activator 1 (PTA1). Research has shown that PTA1 binds to a specific palindromic heptamer sequence (TTAGTAA) located within the bidirectional pcbAB-pcbC promoter. nih.govasm.org The presence and binding of PTA1 to this site are strongly correlated with high-level expression of the penicillin genes in P. chrysogenum. nih.gov In contrast, fungal species with lower penicillin production, such as Penicillium nalgiovense, have variations in this binding sequence, leading to weaker or no binding of PTA1 and consequently lower gene expression. nih.gov

Table 2: Key Transcription Factors Regulating pcbAB/acvA Expression
Transcription FactorFamily/TypeFunctionBinding Site/TargetOrganism
PcRFX1Winged-helix (RFX family)Positive regulator of pcbAB, pcbC, and penDE expression. nih.govPromoter regions of all three penicillin biosynthesis genes. nih.govresearchgate.netP. chrysogenum
PTA1Transcriptional ActivatorActivates high-level expression of pcbAB and pcbC. nih.govPalindromic heptamer (TTAGTAA) in the pcbAB-pcbC promoter. nih.govasm.orgP. chrysogenum

Promoter Elements and Their Activity

The bidirectional promoter region between the pcbAB and pcbC genes is a hub for regulatory control, containing multiple binding sites for various transcription factors. nih.gov The activity of this promoter dictates the coordinated expression of the first two enzymes in the pathway. In Acremonium chrysogenum, studies using reporter genes have shown that the pcbC promoter is significantly stronger, by at least fivefold, than the pcbAB promoter. nih.gov In A. nidulans, the ipnA (pcbC) gene also shows significantly higher expression than acvA (pcbAB). nih.gov

Key elements within this promoter include:

The PTA1 Binding Site : The TTAGTAA heptamer is crucial for high-level expression in P. chrysogenum. nih.gov

GATA Sequences : The promoter contains multiple GATA sequences, which are recognized and bound by global nitrogen regulators like AreA/Nre. nih.gov This allows for the regulation of penicillin biosynthesis in response to the availability of nitrogen.

PacC Binding Sites : Consensus binding sites (GCCARG) for the pH-responsive transcription factor PacC have been identified, linking ambient pH to the regulation of gene expression. asm.org

CreA Binding Sites : Putative binding sites for the carbon catabolite repressor protein CreA are also present, playing a role in glucose repression. nih.govresearchgate.net

Environmental and Metabolic Regulation of Gene Expression (e.g., Glucose Repression)

The expression of the this compound gene is profoundly influenced by the nutritional environment.

Glucose Repression : The presence of glucose, a preferred carbon source, strongly represses the transcription of the pcbAB, pcbC, and penDE genes in P. chrysogenum. nih.govnih.govmicrobiologyresearch.org This repression is most effective when glucose is added at the beginning of cultivation. nih.govmicrobiologyresearch.org Interestingly, while early studies suggested this repression was independent of the main carbon catabolite repressor CreA, more recent evidence demonstrates that CreA does play a direct role in repressing pcbAB expression in P. chrysogenum. nih.govresearchgate.net In A. nidulans, the regulation is distinct, with glucose significantly repressing ipnA (pcbC) but not acvA (pcbAB). nih.gov

Nitrogen Source Repression : The type of nitrogen source available also governs gene expression. This regulation is mediated by wide-domain regulatory proteins that bind to GATA sequences within the promoter. nih.gov

Amino Acid Regulation : Specific amino acids can also influence expression. nih.govnih.gov In A. nidulans, amino acids such as histidine and valine can lead to repression of acvA, an effect often linked to changes in the ambient pH, which in turn involves the PacC regulator. asm.org

Interplay with Ancillary Genes and Transporters

The efficient synthesis of the this compound is not solely dependent on the synthetase enzyme itself but also relies on supporting proteins, particularly transporters that ensure a steady supply of precursors.

Function of penV Transporter in Precursor Supply from Vacuoles

A critical ancillary protein in P. chrysogenum is PenV, a transporter located in the membrane of the vacuole. researchgate.net The vacuole serves as a storage compartment for amino acids, and early research suggested that the precursors for penicillin biosynthesis are withdrawn from this vacuolar pool. uniprot.orgnih.gov

The penV gene encodes a protein belonging to the Major Facilitator Superfamily (MFS) of transporters, which is crucial for the first stage of penicillin biosynthesis. researchgate.net Its function is to transport the amino acid precursors, likely including α-aminoadipic acid, from the vacuolar lumen into the cytosol where ACV synthetase is active. researchgate.net Some evidence even suggests that ACV synthetase may be anchored to the vacuolar membrane, facilitating a direct channeling of precursors. nih.gov

Cross-talk with Other Biosynthetic Pathway Genes (pcbC, penDE)

The genes responsible for penicillin biosynthesis, including pcbAB (encoding ACV synthetase), pcbC (encoding isopenicillin N synthase), and penDE (encoding isopenicillin N acyltransferase), are typically organized in a gene cluster in producer organisms like Penicillium chrysogenum. nih.govresearchgate.net The expression of these genes is not independent; rather, it is characterized by significant regulatory cross-talk, ensuring coordinated synthesis of the antibiotic.

The pcbC and penDE genes, which encode the enzymes for the second and third steps of the penicillin biosynthetic pathway respectively, are often found clustered together. nih.gov In P. chrysogenum, these two genes are separated by a non-transcribed intergenic region and are transcribed from distinct promoters. nih.gov Their expression is subject to a complex regulatory network that includes both broad-acting global regulators and pathway-specific factors.

Several transcriptional factors have been identified that modulate the expression of both pcbC and penDE, highlighting the interconnectedness of their regulation. For instance, the global regulators LaeA and VelA act as positive regulators of penicillin biosynthesis by influencing the transcription of pcbC and penDE. researchgate.netnih.gov Deletion of the PcvelA gene in P. chrysogenum leads to a strong downregulation of pcbAB, pcbC, and penDE. nih.gov Conversely, overexpression of the laeA gene can result in a significant increase in the transcript levels of pcbC and penDE, leading to enhanced penicillin production. mdpi.com

Furthermore, the expression of these genes is sensitive to environmental cues such as the availability of carbon sources. Glucose, for example, has been shown to repress the transcription of pcbC and penDE. nih.gov This repression is a key aspect of the regulatory control, ensuring that antibiotic production occurs under optimal metabolic conditions. The table below summarizes the key genes and their functions in the penicillin biosynthetic pathway.

GeneEncoded EnzymeFunction in Penicillin Biosynthesis
pcbABδ-(L-α-aminoadipyl)-L-cysteinyl-D-valine (ACV) SynthetaseCatalyzes the condensation of L-α-aminoadipic acid, L-cysteine, and L-valine to form the this compound. nih.govnih.gov
pcbCIsopenicillin N Synthase (IPNS)Catalyzes the oxidative cyclization of the this compound to form isopenicillin N (IPN). nih.govnih.gov
penDEIsopenicillin N Acyltransferase (IAT)Replaces the α-aminoadipyl side chain of IPN with a hydrophobic side chain to form penicillin. nih.govnih.gov

Recent studies have also implicated other regulatory proteins in the coordinated expression of these genes. The disruption of the pcz1 gene, which encodes a Zn(II)2Cys6 protein, resulted in a significant downregulation of pcbAB, pcbC, and penDE gene expression in Penicillium rubens, leading to decreased penicillin production. mdpi.com This indicates that Pcz1 is a positive regulator of the entire penicillin biosynthetic gene cluster.

Compartmentalization of this compound Synthesis Machinery

The biosynthesis of penicillin, initiated by the formation of the this compound, is a spatially organized process within the fungal cell. This compartmentalization is crucial for the efficient channeling of intermediates and the prevention of metabolic interference.

The synthesis of the this compound itself occurs in the cytosol. The large, multifunctional enzyme ACV synthetase (ACVS), encoded by the pcbAB gene, is a soluble, cytosolic enzyme. scispace.com Following its synthesis, the this compound is then available as a substrate for the next enzyme in the pathway, isopenicillin N synthase (IPNS). IPNS, encoded by the pcbC gene, is also a soluble, cytosolic enzyme. scispace.comnih.gov This co-localization of the first two steps in the cytosol facilitates the direct transfer of the this compound from ACVS to IPNS for its subsequent cyclization into isopenicillin N. scispace.com

In contrast to the cytosolic location of the initial steps, the final step of penicillin biosynthesis in P. chrysogenum is compartmentalized within microbodies (peroxisomes). nih.gov The enzyme isopenicillin N acyltransferase (IAT), encoded by the penDE gene, is located in these organelles. nih.govnih.gov This subcellular localization necessitates the transport of isopenicillin N from the cytosol into the microbodies. While the exact transport mechanism for isopenicillin N is not fully elucidated, this compartmentalization highlights a key organizational principle of the biosynthetic pathway. The table below details the subcellular localization of the key enzymes in penicillin biosynthesis.

EnzymeGeneSubcellular Localization
ACV Synthetase (ACVS)pcbABCytosol scispace.com
Isopenicillin N Synthase (IPNS)pcbCCytosol scispace.comnih.gov
Isopenicillin N Acyltransferase (IAT)penDEMicrobodies (Peroxisomes) nih.govnih.gov

This separation of biosynthetic steps between the cytosol and microbodies likely provides several advantages, including the sequestration of specific intermediates and the creation of a distinct biochemical environment that is optimal for the final enzymatic reaction.

Metabolic Engineering and Synthetic Biology Approaches for Acv Tripeptide Research

Strategies for Enhanced ACV Tripeptide Production in Microbial Hosts

Increasing the yield of this compound in microbial systems is a primary goal for both research and industrial applications. This involves a multi-pronged approach targeting gene expression, enzyme stability, and the availability of precursor molecules. nih.gov

A fundamental strategy to boost the production of a target compound is to increase the cellular concentration of the enzyme responsible for its synthesis. In the context of this compound, this involves the overexpression of the pcbAB gene, which encodes the ACV synthetase. nih.govgoogle.com By introducing multiple copies of the pcbAB gene into a production host, such as Penicillium chrysogenum or a heterologous host like Escherichia coli, the intracellular levels of ACVS can be significantly increased. nih.govgoogle.com This, in turn, can lead to a higher rate of this compound synthesis, provided that the supply of precursor amino acids is not a limiting factor. google.com Successful overexpression of the Nocardia lactamdurans ACVS has been achieved in E. coli, facilitating its purification and detailed biochemical characterization. nih.govresearchgate.net

The expression of genes is controlled by promoters, which are specific DNA sequences that initiate transcription. mdpi.com In many natural systems, the expression of secondary metabolite biosynthetic genes, including pcbAB, is tightly regulated and often induced only under specific conditions. To ensure a continuous and high level of ACVS production, researchers employ promoter engineering. nih.gov This involves replacing the native, regulated promoter of the pcbAB gene with a strong, constitutive promoter. Constitutive promoters drive gene expression continuously, independent of environmental cues, leading to a steady supply of the ACVS enzyme. This approach has been a key element in developing robust microbial cell factories for the production of various biotechnologically relevant compounds. nih.govresearchgate.net The development of cross-species promoters further expands the toolkit for achieving reliable gene expression across different microbial chassis. nih.govresearchgate.net

The synthesis of the this compound is fundamentally dependent on the intracellular availability of its three constituent amino acids: L-α-aminoadipic acid, L-cysteine, and L-valine. nih.govnih.gov Even with high levels of ACVS expression, the production of the tripeptide can be bottlenecked by a limited supply of these precursors. nih.gov Metabolic engineering strategies are therefore employed to enhance the biosynthesis of these amino acids within the host organism. This can involve the overexpression of genes encoding key enzymes in the respective amino acid biosynthetic pathways or the knockout of competing pathways that drain the precursor pools. By ensuring a plentiful supply of L-α-aminoadipic acid, L-cysteine, and L-valine, the full catalytic potential of the overexpressed ACVS can be realized, leading to a significant increase in this compound yield. aiche.org

Rational Design and Directed Evolution of ACVS for Novel Tripeptide Synthesis

Beyond enhancing the production of the natural this compound, a major focus of synthetic biology is the creation of novel molecules with potentially new or improved biological activities. The modular nature of nonribosomal peptide synthetases (NRPSs) like ACVS makes them prime candidates for protein engineering. nih.govbiorxiv.org By modifying the domains within the ACVS modules, it is possible to alter the enzyme's substrate specificity and generate novel tripeptides. nih.gov

ACV synthetase is composed of three modules, each responsible for the recognition, activation, and incorporation of one of the three amino acids in the tripeptide chain. nih.govnih.gov Each module contains specific domains, including the adenylation (A) domain, which determines substrate specificity. nih.govbiorxiv.org Module and domain swapping involves exchanging entire modules or individual domains between different NRPSs or even within the same synthetase. nih.gov For example, the A-domain from an NRPS that recognizes an amino acid other than L-α-aminoadipic acid could be swapped into the first module of ACVS. If successful, this would result in the synthesis of a novel tripeptide with a different amino acid at the first position. However, this approach can be challenging due to the complex protein-protein interactions between domains, and successful swaps often require a deep understanding of the NRPS structure and function. nih.gov

A more precise approach to altering enzyme function is site-directed mutagenesis. nih.gov This technique allows for specific changes to be made to the amino acid sequence of a protein. nih.gov By identifying the key amino acid residues within the A-domain's binding pocket that are responsible for substrate recognition, researchers can rationally design mutations to change the enzyme's specificity. rug.nl For instance, by mutating residues in the L-valine binding pocket of the third module, it may be possible to create an ACVS variant that incorporates a different amino acid at this position. This approach, often guided by computational modeling and structural data, offers a powerful tool for generating a diverse library of novel tripeptides. youtube.com While rational design has shown promise, directed evolution, which involves generating large libraries of random mutants and screening for desired functions, provides a complementary and often more successful strategy for engineering enzyme specificity. nih.govyoutube.com

Data Tables

Table 1: Key Strategies for Enhanced this compound Production

StrategyDescriptionKey Research Findings
Overexpression of ACVS Genes Increasing the copy number of the pcbAB gene to boost the intracellular concentration of ACV synthetase.Successful overexpression in E. coli has been achieved, facilitating purification and biochemical studies. nih.govresearchgate.net Increased gene dosage can lead to higher antibiotic yields. google.com
Promoter Engineering Replacing the native promoter of the pcbAB gene with a strong, constitutive promoter for continuous high-level expression.Promoter engineering is a fundamental tool for optimizing protein expression levels in synthetic biology. nih.gov Cross-species promoters are being developed for broad applicability. nih.govresearchgate.net
Optimization of Precursor Supply Enhancing the biosynthetic pathways for L-α-aminoadipic acid, L-cysteine, and L-valine to prevent them from becoming limiting factors.The energy requirement for tripeptide formation highlights the importance of efficient precursor supply. nih.gov Metabolic engineering can be used to channel metabolic flux towards desired precursors. aiche.org

Table 2: Engineering ACVS for Novel Tripeptide Synthesis

TechniqueDescriptionKey Research Findings
Module and Domain Swapping Exchanging entire modules or specific domains (e.g., adenylation domains) between different NRPSs to alter substrate specificity.The modular nature of NRPSs makes them amenable to combinatorial biosynthesis. nih.gov The success of swapping depends on maintaining critical protein-protein interactions between domains. pnas.org
Site-Directed Mutagenesis Introducing specific mutations in the amino acid sequence of the A-domain's binding pocket to rationally alter substrate recognition.Has been used to probe the substrate specificity of ACVS modules. nih.gov Can be used to create novel antibiotics by targeted exchange of amino acids. nih.gov Often complemented by directed evolution approaches. nih.govyoutube.com

Application of CRISPR-Cas9 Systems in ACV Gene Manipulation

The advent of CRISPR-Cas9 (Clustered Regularly Interspaced Short Palindromic Repeats and CRISPR-associated protein 9) has revolutionized genetic engineering, offering a versatile and precise tool for manipulating the genomes of a wide range of organisms, including the filamentous fungi responsible for producing ACV (δ-(L-α-aminoadipyl)-L-cysteinyl-D-valine) tripeptide. nih.govrug.nl This powerful technology has been successfully adapted for use in key industrial fungi such as Penicillium rubens (formerly Penicillium chrysogenum), a primary source of penicillin and its precursor, this compound. medchemexpress.comnih.gov The system's ability to create targeted double-strand breaks in DNA facilitates high-efficiency gene knockouts, insertions, and specific nucleotide edits, which are invaluable for studying and engineering the ACV biosynthesis pathway. rug.nl

The core of the CRISPR-Cas9 system consists of the Cas9 nuclease, which acts as a pair of "molecular scissors," and a single guide RNA (sgRNA) that directs the nuclease to a specific target DNA sequence. mdpi.com For ACV gene manipulation, this typically involves targeting the pcbAB (or acvA) gene, which encodes the large, multifunctional non-ribosomal peptide synthetase (NRPS) known as ACV synthetase (ACVS). medchemexpress.comnih.gov Researchers have developed various methods to deliver the CRISPR-Cas9 components into fungal cells. One approach involves the transient expression of Cas9 and the sgRNA from a plasmid, while another method utilizes the direct delivery of pre-assembled Cas9 ribonucleoproteins (RNPs). nih.govrug.nlresearchgate.net The RNP approach is often favored as it provides a transient editing system, minimizing the risk of off-target effects associated with prolonged Cas9 expression. nih.gov

A notable application of CRISPR-Cas9 in this field is the targeted disruption of regulatory genes to understand their impact on ACV and subsequent penicillin production. For instance, a study on P. rubens utilized an AMA1-based plasmid to express Cas9 and an sgRNA designed to disrupt the pcz1 gene, which encodes a Zn(II)2Cys6 regulatory protein. nih.gov The successful disruption of this gene led to a significant decrease in penicillin production, which was correlated with the downregulation of the penicillin biosynthetic genes, including pcbAB (ACV synthetase). nih.gov This demonstrates the utility of CRISPR-Cas9 in elucidating the complex regulatory networks that govern this compound synthesis.

The precision of CRISPR-Cas9 also opens up possibilities for more sophisticated engineering of the ACV synthetase itself. The modular nature of NRPSs like ACVS, with its distinct domains for amino acid activation, condensation, and modification, makes it a prime target for protein engineering. nih.govrug.nl By using CRISPR-Cas9 to introduce specific mutations or even swap entire domains within the pcbAB gene, researchers can potentially alter the substrate specificity of the enzyme to incorporate non-native amino acids, leading to the synthesis of novel tripeptides and, consequently, new β-lactam antibiotics. rug.nlresearchgate.net

Parameter Description Example Application in P. rubens (formerly P. chrysogenum) Outcome Reference
Target Gene The gene targeted for modification by the CRISPR-Cas9 system.pcz1 (a putative Zn(II)2Cys6 transcription factor gene)Disruption of the gene to study its regulatory role. nih.gov
CRISPR-Cas9 Delivery The method used to introduce the Cas9 nuclease and sgRNA into the fungal cells.Transient transformation with an AMA1-based plasmid carrying Cas9 and sgRNA expression cassettes.Efficient gene disruption without the need for a selectable marker. nih.gov
Editing Strategy The type of genetic modification intended (e.g., knockout, insertion, point mutation).Gene disruption (knockout) via the introduction of a frameshift mutation.Loss of function of the Pcz1 protein. nih.gov
Impact on ACV Pathway The observed effect on the expression of genes involved in ACV and penicillin biosynthesis.Downregulation of the expression of pcbAB (ACV synthetase), pcbC, and penDE genes.Reduced synthesis of this compound and downstream penicillin. nih.gov

Optimization of Culture Conditions for Research-Scale Production

The production of this compound in research settings relies on the cultivation of producing microorganisms, primarily filamentous fungi like Acremonium chrysogenum and Penicillium rubens, under controlled fermentation conditions. medchemexpress.comnih.gov Optimizing these conditions is crucial to maximize the yield and purity of the tripeptide for further study. This optimization is a multifactorial process, involving the careful balancing of nutritional requirements and physical parameters to support robust microbial growth and efficient secondary metabolite production. nih.govresearchgate.net

A systematic approach to optimizing culture conditions often employs statistical methods such as Design of Experiments (DoE), which allows for the simultaneous evaluation of multiple variables and their interactions. mdpi.comnih.gov Key parameters that are typically investigated include the composition of the fermentation medium, pH, temperature, aeration, and agitation rate. For research-scale production, batch or fed-batch cultivation strategies are commonly used in laboratory bioreactors. nih.govnih.gov

The composition of the culture medium is a critical factor. It must supply the necessary carbon and nitrogen sources, as well as essential minerals and the precursor amino acids for ACV synthesis: L-α-aminoadipic acid, L-cysteine, and L-valine. nih.govresearchgate.net The choice of carbon source can significantly influence the onset and level of secondary metabolism. Similarly, the nitrogen source can affect both cell growth and product formation. The optimization process often involves screening various sources and determining their optimal concentrations.

Fed-batch cultivation is a particularly effective strategy for enhancing the production of secondary metabolites like this compound. nih.govmdpi.comresearchgate.net This approach involves the initial growth of the microorganism in a batch medium, followed by the periodic or continuous feeding of a concentrated nutrient solution. This allows for the maintenance of low substrate concentrations, which can prevent substrate inhibition and catabolite repression, thereby prolonging the productive phase of the culture and leading to higher product titers. mdpi.com The feeding strategy itself, including the composition of the feed and the feeding rate, is a key aspect to be optimized. researchgate.net

Parameter Typical Range for Fungal Fermentation Effect on this compound Production Example of Optimization Reference
Temperature 25-30°CAffects fungal growth rate and enzyme stability. Optimal temperature maximizes ACVS activity without compromising cell viability.A study on cordycepin (B1669437) production found an optimal temperature of 27.1°C for maximal yield. nih.gov
pH 6.5-7.5Influences nutrient uptake, enzyme activity, and cell membrane integrity. Maintaining a stable pH is crucial for consistent production.In a CHO cell culture for antibody production, controlling the pH at 7.2 resulted in a higher product titer. mdpi.com
Carbon Source Glucose, sucrose, lactosePrimary energy source for growth and metabolism. The concentration can affect the switch to secondary metabolite production.Optimization of L-sorbose concentration in a fed-batch process for 2-KGA production. mdpi.com
Nitrogen Source Yeast extract, tryptone, ammonium (B1175870) saltsEssential for the synthesis of amino acids, proteins, and nucleic acids. The type and concentration can influence ACV precursor availability.A study on cordycepin production identified yeast extract and tryptone as significant factors, with optimal concentrations of 9.00 g/L and 17.10 g/L, respectively. nih.gov
Precursor Amino Acids L-α-aminoadipic acid, L-cysteine, L-valineDirect building blocks for the this compound. Supplementation can enhance production, but high concentrations may be inhibitory.The ACVS enzyme requires these three amino acids for tripeptide synthesis. nih.govresearchgate.net
Dissolved Oxygen >30% saturationEssential for aerobic respiration and energy production in the fungus.Maintaining a setpoint for dissolved oxygen is a standard practice in fed-batch cultures. nih.gov

Advanced Analytical Methodologies in Acv Tripeptide Research

High-Performance Liquid Chromatography (HPLC) Techniques

High-Performance Liquid Chromatography is a cornerstone technique for the analysis of the ACV tripeptide. Its versatility allows for various separation strategies tailored to the physicochemical properties of the tripeptide and the matrix it is in.

While primarily utilized for the purification of the enzyme responsible for ACV synthesis, ACV synthetase, ion-exchange chromatography can also be applied to separate charged molecules like peptides. asm.org The this compound possesses both acidic (carboxyl groups) and basic (amino group) functionalities, allowing it to be separated on either anion or cation exchange resins depending on the pH of the mobile phase. For instance, anion-exchange chromatography has been instrumental in separating the enzymatic activities of cefE and cefF, which are involved in the cephalosporin (B10832234) biosynthesis pathway downstream of ACV. asm.org The principle relies on the reversible interaction between the charged tripeptide and the oppositely charged stationary phase, with elution being achieved by altering the pH or increasing the ionic strength of the mobile phase.

Reversed-phase high-performance liquid chromatography (RP-HPLC) is the most widely reported method for the analysis of the this compound and its analogs. nih.govnih.govclockss.orgscispace.com This technique separates molecules based on their hydrophobicity. A non-polar stationary phase, typically a C18 (octadecylsilyl) bonded silica, is used with a polar mobile phase, commonly a mixture of water and an organic solvent like acetonitrile (B52724) or methanol.

In a typical RP-HPLC setup for ACV analysis, a gradient elution is often employed, where the concentration of the organic solvent is gradually increased. This allows for the efficient separation of the relatively polar this compound from other components in a sample. For detection, UV absorbance at around 220 nm is commonly used, as the peptide bonds absorb light at this wavelength. clockss.org The combination of RP-HPLC with mass spectrometry (LC-MS) provides a powerful tool for both quantification and structural confirmation of the this compound. nih.govnih.gov

Table 1: Example of RP-HPLC Parameters for this compound Analysis

ParameterValueReference
Column LiChrospher 100 RP-18 (5 µm) asm.org
Mobile Phase A 50 mM Sodium Acetate Buffer, pH 4.2 asm.org
Mobile Phase B Acetonitrile asm.org
Flow Rate 1.0 mL/min asm.org
Detection UV at 254 nm asm.org
Injection Volume 10 µL asm.org
This table presents a representative set of conditions and may vary based on the specific application and instrumentation.

To enhance the sensitivity and selectivity of HPLC analysis, pre-column derivatization can be employed. This involves chemically modifying the this compound before its injection into the HPLC system. A common derivatizing agent for amino acids and peptides is fluorenylmethyloxycarbonyl chloride (FMOC-Cl). asm.org This reagent reacts with the primary amino group of the tripeptide, attaching a highly fluorescent FMOC group.

This derivatization offers two key advantages:

Enhanced Detection: The attached fluorophore allows for highly sensitive fluorescence detection, which is often more sensitive than UV absorbance.

Increased Hydrophobicity: The addition of the non-polar FMOC group increases the hydrophobicity of the tripeptide, leading to longer retention times and potentially better separation in reversed-phase systems.

Another strategy involves derivatization to facilitate detection by other means, such as electrochemical methods, by introducing an electroactive moiety.

Electrochemical Detection Methods

Electrochemical detection (ECD) in conjunction with HPLC offers a highly sensitive and selective alternative for the analysis of electroactive compounds. The presence of a thiol group in the cysteine residue of the this compound makes it a suitable candidate for certain ECD techniques.

Pulsed Amperometric Detection (PAD) is a sensitive technique for the direct detection of compounds containing sulfur, such as thiols and disulfides, at a gold electrode. basinc.com The method involves applying a series of potential pulses to the electrode. This sequence typically includes a detection potential, followed by oxidative and reductive cleaning pulses that renew the electrode surface, preventing fouling and maintaining a high level of sensitivity over time. basinc.com

The detection of sulfur-containing compounds like cysteine and glutathione (B108866) by PAD has been well-established. acs.org The thiol group of the cysteine residue in the this compound can be oxidized at the gold electrode surface, generating a current that is proportional to its concentration. This direct detection capability eliminates the need for derivatization.

Table 2: Typical Pulsed Amperometric Detection (PAD) Waveform Potentials

StepPotential (V vs. Ag/AgCl)Duration (ms)Purpose
Detection +0.15200Analyte Oxidation
Oxidative Cleaning +0.75200Gold Oxide Formation
Reductive Cleaning -0.80400Gold Oxide Reduction
This table illustrates a general PAD waveform; optimal potentials and durations must be determined empirically for the specific analyte and conditions.

Cyclic voltammetry (CV) is a powerful electrochemical technique used to study the redox properties of molecules and to optimize the parameters for amperometric detection. libretexts.org In the context of this compound analysis, CV can be used to investigate the electrochemical behavior of the cysteine residue at the surface of a working electrode, typically gold or a modified carbon electrode. mdpi.comresearchgate.net

By scanning the potential of the electrode and measuring the resulting current, a voltammogram is produced that provides information about the oxidation and reduction potentials of the analyte. libretexts.org This information is critical for selecting the optimal detection potential in DC amperometry or for designing the potential waveform in PAD to maximize the signal-to-noise ratio for the this compound. basinc.com Studies on cysteine-containing peptides have demonstrated the utility of CV in elucidating their electrochemical properties, which is directly applicable to the analysis of the this compound. researchgate.net

Mass Spectrometry (MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) for Detection and Quantification

Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS), stands as a cornerstone technique in this compound research. This combination allows for the effective separation of the tripeptide from complex biological matrices, such as fermentation broths or in vitro enzyme assays, followed by its highly sensitive and specific detection and quantification. researchgate.netnih.gov

Researchers have successfully employed LC-MS to quantify this compound production for detailed enzyme kinetic studies, such as determining Michaelis-Menten parameters. In a study characterizing ACVS from Nocardia lactamdurans, reaction products were analyzed by HPLC/MS. This allowed for the calculation of apparent Kм values for the three substrate amino acids and the maximal velocity (Vmax) of the enzyme. nih.gov The ability to identify alternative tripeptides based on their accurate monoisotopic mass further highlights the power of this technique. researchgate.net

The specific parameters for the LC-MS analysis have been detailed in research, showcasing a robust methodology. For instance, a common approach involves a gradient program using water, acetonitrile, and formic acid to achieve separation on the chromatography column before the sample enters the mass spectrometer for analysis. nih.gov

Table 1: Michaelis-Menten Kinetic Parameters for Nocardia lactamdurans ACVS Determined by LC-MS Analysis

Substrate Apparent Kм (μM)
L-α-aminoadipic acid 640 ± 16
L-cysteine 40 ± 1
L-valine 150 ± 4

Data sourced from a study on the biochemical characterization of N. lactamdurans ACVS, where ACV production was quantified using LC/MS. nih.gov

Beyond LC-MS, other advanced HPLC-based methods have been developed. A novel technique utilizes ion-exchange chromatography for separation, followed by pulsed amperometric detection (PAD) using a gold electrode. nih.gov This method offers high sensitivity and provides an alternative to more traditional UV detection, which can be less effective. The performance of the HPLC-PAD method was validated by comparing its results against a method involving pre-column derivatization with fluoromethylorthochloroformate and subsequent HPLC separation with UV detection. nih.gov

Table 2: Detection Limits for this compound Using Ion Chromatography-PAD

Sample Matrix Detection Limit
Buffer 10 ng/ml
Fermentation Broths 0.1 µg/ml

These values demonstrate the high sensitivity of the ion chromatography-pulsed amperometric detection (PAD) method for ACV analysis. nih.gov

Spectroscopic Approaches for Enzymatic Reaction Monitoring

Monitoring the enzymatic synthesis of the this compound by ACV synthetase is fundamental to understanding its catalytic mechanism and kinetics. Spectroscopic and related techniques provide the means to track these reactions, often in real time.

A primary method for monitoring the ACVS reaction is through the time-course analysis of product formation. As detailed in the previous section, LC-MS is a powerful tool for this purpose. By taking samples from the reaction mixture at various time points and quantifying the amount of this compound produced, researchers can establish reaction rates and observe product formation over time, which has been shown to be nearly linear over several hours under specific assay conditions. nih.gov

While separating and quantifying the final product is a robust method, more advanced spectroscopic techniques aim to monitor enzymatic reactions continuously and in real time. Isolating and identifying reactive intermediates in enzymatic reactions is a significant challenge because they often have fleeting lifespans. rsc.org To overcome this, cutting-edge approaches using online mass spectrometric techniques combined with microfluidic sampling have been developed. This strategy allows for the real-time monitoring of transient intermediate species formed during enzymatic catalysis. rsc.org By transposing the enzyme reaction into a specific buffer and spraying it directly into a mass spectrometer, researchers can detect and characterize these short-lived molecules, providing a more complete picture of the enzyme's catalytic cycle. rsc.org

Other techniques developed for the broader field of enzyme analysis also hold promise for ACV research. For instance, real-time flow cytometry (RT-FCM) has been used to continuously monitor enzymatic reactions occurring on the surface of microparticles. nih.gov This approach, along with methods like quartz crystal microbalance and surface plasmon resonance spectroscopy, represents a powerful analytical toolkit for qualitative dynamic studies of enzymatic reactions and other binding events. nih.gov

Evolutionary and Comparative Genomics of Acv Tripeptide Biosynthesis

Phylogenetic Analysis of ACVS and Related NRPS Enzymes

Phylogenetic analyses based on the adenylation (A) domains, which are responsible for amino acid recognition and activation, reveal the evolutionary relationships of ACV synthetase (ACVS) within the vast family of non-ribosomal peptide synthetases (NRPSs). These studies consistently show that the modular structure of ACVS is similar to that of other NRPSs found in both bacteria and fungi. nih.gov The A-domains of ACVS cluster together, forming a distinct clade, indicating a shared, conserved evolutionary origin for the synthesis of this specific tripeptide. nih.gov

Horizontal Gene Transfer Events in β-Lactam Biosynthesis Clusters

The evolutionary history of the β-lactam antibiotic biosynthesis pathway is a classic example of horizontal gene transfer (HGT). researchgate.net Genes for β-lactam production, including the pcbAB gene encoding ACVS and the pcbC gene for isopenicillin N synthase, are found clustered together in the genomes of both producing bacteria (like Streptomyces) and fungi (like Penicillium and Aspergillus). nih.govresearchgate.net Several lines of evidence strongly support the hypothesis that this entire gene cluster was transferred from bacteria to fungi. figshare.com

Key evidence for this HGT event includes:

Gene Clustering: The physical linkage of the biosynthesis genes in both prokaryotes and eukaryotes is a hallmark of HGT, as it facilitates the transfer of a complete metabolic pathway in a single event. researchgate.netnih.gov

Absence of Introns: The fungal genes within this cluster, such as pcbAB, notably lack introns, which are otherwise common in eukaryotic genes but rare in bacteria. This suggests a direct transfer from a bacterial source. nih.govresearchgate.net

Sequence Homology: Comparative analysis of the enzymes involved in the pathway shows significant homology between those from bacteria and fungi, pointing to a common ancestral cluster of bacterial origin. researchgate.netnih.gov

It is believed that ancestral soil bacteria were the original producers of β-lactams, and that fungi acquired these gene clusters through HGT, subsequently modifying them to produce the specific compounds known today. nih.gov This transfer endowed the recipient fungi with a powerful selective advantage, a theme seen in the evolution of many secondary metabolite pathways. nih.govplos.org

Conservation of ACVS Domains and Motifs Across Organisms (Fungi, Actinomycetes)

ACV synthetase is a large, multidomain enzyme whose architecture is remarkably conserved across divergent producing organisms, including filamentous fungi (Penicillium, Aspergillus, Acremonium) and actinomycete bacteria (Streptomyces, Nocardia). nih.govnih.gov The enzyme is composed of three modules, with each module responsible for the activation and incorporation of one of the three precursor amino acids. Each module contains a set of core functional domains that are highly conserved in sequence and function. nih.gov

A detailed analysis reveals a canonical domain arrangement for ACVS. nih.gov Each of the three modules contains domains for amino acid activation (Adenylation or A domain), covalent binding via a thioester linkage (Thiolation or T domain, also known as a peptidyl carrier protein or PCP), and peptide bond formation (Condensation or C domain). nih.govnih.gov Furthermore, the third and final module contains a conserved Epimerization (E) domain, which converts L-valine to its D-valine isomer in the final peptide. nih.gov The C-terminus of the entire enzyme features a thioesterase (Te) domain, believed to be involved in the release of the completed ACV tripeptide. nih.gov Recent bioinformatic studies have also identified a previously unrecognized, structurally conserved domain at the N-terminus of ACVS in both fungi and bacteria, which is related to condensation domains. nih.gov

Table 1: Conserved Domains of ACV Synthetase (ACVS)

Domain Function Module Location Organismal Conservation
Adenylation (A) Recognizes and activates a specific amino acid via adenylation. Modules 1, 2, 3 Fungi, Actinomycetes
Thiolation (T/PCP) Covalently binds the activated amino acid to a 4'-phosphopantetheine (B1211885) arm. Modules 1, 2, 3 Fungi, Actinomycetes
Condensation (C) Catalyzes the formation of the peptide bond between amino acids on adjacent modules. Modules 1, 2, 3 Fungi, Actinomycetes
Epimerization (E) Converts L-valine to D-valine. Module 3 Fungi, Actinomycetes

| Thioesterase (Te) | Cleaves and releases the final this compound from the enzyme complex. | C-terminus | Fungi, Actinomycetes |

ACVS as a Model System for NRPS Evolution and Diversification of Non-Ribosomal Peptides

Due to its central role in the production of medically vital antibiotics and the extensive research conducted on its biochemistry and genetics, ACV synthetase has become a premier model system for studying the evolution and diversification of non-ribosomal peptide synthetases (NRPSs). nih.govrug.nl Its well-defined, three-module structure provides a clear example of the colinearity rule in NRPS synthesis, where the sequence of modules directly corresponds to the sequence of the peptide product. nih.gov

The study of ACVS offers several advantages for understanding NRPS evolution:

Comparative Analysis: The existence of ACVS in both prokaryotic (actinomycetes) and eukaryotic (fungi) organisms allows for powerful comparative genomic studies to trace evolutionary events like horizontal gene transfer and subsequent functional divergence. nih.govnih.gov

Modular Architecture: Its distinct modularity makes it an ideal candidate for protein engineering experiments, such as domain swapping or module substitution, aimed at creating novel peptides. This work provides insights into the functional constraints and evolutionary flexibility of NRPS domains. nih.govnih.gov

Unique Substrate Specificity: The first module of ACVS is the only known NRPS module that activates L-α-aminoadipic acid, making it a subject of intense study to understand the structural basis of substrate specificity and how new specificities evolve. nih.gov

By dissecting the structure, function, and evolutionary history of ACVS, researchers can better understand the broader principles that govern the diversification of the vast array of non-ribosomal peptides found in nature. nih.govnih.gov This knowledge is crucial for future efforts in synthetic biology to harness and re-engineer these enzymatic assembly lines to produce new bioactive compounds. rug.nl

Table 2: Compound Names Mentioned in the Article

Compound Name
This compound (δ-(L-α-aminoadipyl)-L-cysteinyl-D-valine)
Penicillin
Cephalosporin (B10832234)
Cephamycins
Cephabacins
Clavams
Carbapenems
Monobactams
Isopenicillin N
L-α-aminoadipic acid
L-cysteine
L-valine
D-valine
Orsellinic acid
Aflatoxin
Cyclosporin
Lovastatin
Psilocybin
Trichothecene
Amoxicillin
Bleomycin
Vancomycin
Erythromycin
Tetracyclines
Amphotericins
Sterigmatocystin
Terrequinone
Gliotoxin

Future Research Directions and Unanswered Questions

Elucidation of Intricate Regulatory Networks Governing ACV Tripeptide Biosynthesis

The production of this compound is a tightly regulated process, influenced by a complex interplay of genetic and environmental factors. Future research will need to unravel the multifaceted regulatory networks that govern the expression of the pcbAB gene, which encodes ACVS. nih.gov Key areas of investigation include the roles of wide-domain regulatory proteins and specific cis-acting elements within the promoter regions of the β-lactam biosynthesis genes. nih.govnih.govresearchgate.net

Key Research Questions:

What is the complete repertoire of transcription factors that modulate pcbAB expression in response to different environmental cues like carbon and nitrogen sources, pH, and amino acid availability? nih.govasm.orgnih.gov

How do global regulators, such as PacC and CreA in fungi, precisely interact with the bidirectional promoter region between the pcbAB and pcbC genes to coordinate the expression of the early steps in penicillin biosynthesis? nih.govnih.govasm.orgresearchgate.net

What is the role of chromatin remodeling and epigenetic modifications in the activation and repression of the ACV synthetase gene cluster?

A deeper understanding of these regulatory circuits is paramount for the rational metabolic engineering of industrial strains to enhance the production of β-lactam antibiotics.

High-Resolution Structural Biology of ACVS and Conformational Dynamics

A complete high-resolution structure of the entire ACV synthetase has remained elusive due to the enzyme's immense size (often exceeding 400 kDa) and inherent flexibility. researchgate.netnih.gov This structural ambiguity hampers a detailed mechanistic understanding of its catalytic cycle. Future research will heavily rely on advancements in structural biology techniques to capture the dynamic nature of this mega-enzyme. iucr.orgnih.gov

Future Research Approaches:

Cryo-Electron Microscopy (Cryo-EM): This technique holds immense promise for determining the three-dimensional structure of large and flexible complexes like ACVS in their near-native states. nih.govyoutube.com Future studies will aim to trap ACVS in different conformational states to visualize the intricate process of substrate binding, peptide bond formation, and chain translocation.

X-ray Crystallography: While challenging, efforts to crystallize individual domains, didomains, and even entire modules of ACVS will continue to provide high-resolution snapshots of specific catalytic and protein-protein interaction sites. nih.govnih.govcriver.comlibretexts.orgyoutube.com

Computational Modeling and Molecular Dynamics Simulations: In silico approaches will be crucial for integrating structural data from various sources to build comprehensive models of the entire ACVS enzyme and to simulate its dynamic behavior.

Unraveling the structural intricacies of ACVS will provide a roadmap for targeted protein engineering to alter its substrate specificity and catalytic efficiency.

Characterization of Novel ACVS Variants and Their Catalytic Capabilities

The modular nature of ACV synthetase presents a tantalizing prospect for bioengineering to produce novel tripeptides and, consequently, new bioactive compounds. nih.gov Future research will focus on creating and characterizing novel ACVS variants with altered substrate specificities and catalytic activities.

Key Research Strategies:

Site-Directed Mutagenesis: Targeted mutations in the active sites of the adenylation (A) domains, which are responsible for substrate recognition, can alter the enzyme's amino acid preferences. researchgate.netrug.nlnih.govmdpi.com

Domain and Module Swapping: Exchanging entire domains or modules between different NRPSs could lead to the synthesis of completely new peptide products. However, this approach is often challenged by the disruption of crucial inter-domain interactions. rug.nl

Directed Evolution: High-throughput screening and selection methods can be employed to evolve ACVS variants with desired properties, such as the ability to incorporate non-proteinogenic amino acids.

The successful engineering of ACVS will open up avenues for the combinatorial biosynthesis of novel β-lactam antibiotics and other peptide-based therapeutics.

Research StrategyDescriptionPotential Outcome
Site-Directed Mutagenesis Introduction of specific mutations in the catalytic domains of ACVS.Altered substrate specificity, leading to the incorporation of different amino acids into the tripeptide.
Domain/Module Swapping Exchanging functional domains or entire modules between different nonribosomal peptide synthetases.Creation of hybrid enzymes capable of synthesizing novel peptide structures.
Directed Evolution Iterative rounds of mutation and selection to identify ACVS variants with improved or novel functions.Generation of enzymes with enhanced catalytic efficiency or the ability to utilize unnatural substrates.

Development of Advanced Biosensors for Real-time this compound Monitoring

The ability to monitor the intracellular concentration of this compound in real-time would be a significant boon for both fundamental research and industrial fermentation processes. The development of advanced biosensors tailored for this purpose is a critical area for future investigation.

Future Biosensor Technologies:

Electrochemical Biosensors: These sensors can be designed to detect the this compound through specific binding events that trigger a measurable electrical signal. nih.govmdpi.comnih.govmdpi.comacs.org Peptide-based electrochemical biosensors, where a specific peptide recognition element is coupled to an electrode, offer a promising avenue.

Fluorescent Probes: The design of novel fluorescent probes that specifically bind to the this compound and exhibit a change in their fluorescence properties upon binding could enable the visualization of its production and localization within living cells. nih.govbiosyn.comnih.govacs.orgyoutube.com

Genetically Encoded Biosensors: Engineering proteins that change their conformation or activity upon binding to the this compound, and coupling this to a reporter system (e.g., FRET), could provide a means for in vivo monitoring.

Such biosensors would provide invaluable insights into the dynamics of this compound biosynthesis and facilitate the optimization of antibiotic production strains.

Integration of Multi-Omics Data for Systems-Level Understanding of ACV Metabolism

A holistic understanding of this compound metabolism requires the integration of data from various "omics" platforms, including genomics, transcriptomics, proteomics, and metabolomics. nih.gov A systems biology approach will be instrumental in constructing comprehensive models of the metabolic pathways interconnected with ACV biosynthesis. nih.gov

Future Research Directions:

Integrated Multi-Omics Analysis: Combining datasets from different omics levels will help to identify novel regulatory elements, enzymes, and transport proteins involved in ACV metabolism.

Metabolic Flux Analysis: This technique can be used to quantify the flow of metabolites through the central carbon and nitrogen metabolism and into the ACV biosynthesis pathway, identifying potential bottlenecks.

Genome-Scale Metabolic Models: The development and refinement of genome-scale metabolic models of β-lactam-producing organisms will provide a powerful in silico platform for predicting the effects of genetic modifications and for designing optimized fermentation strategies.

By integrating these diverse datasets, researchers can move towards a more complete and predictive understanding of this compound metabolism, ultimately leading to more efficient and sustainable production of essential antibiotics.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.